3,5-Dibromo-2-methoxypyrazine

Descripción general

Descripción

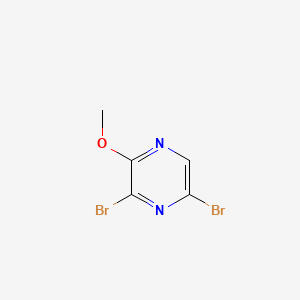

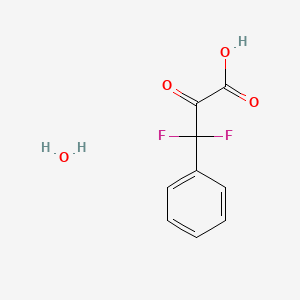

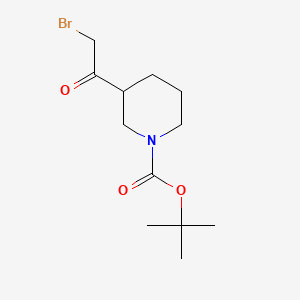

“3,5-Dibromo-2-methoxypyrazine” is a chemical compound with the molecular formula C5H4Br2N2O . It has a molecular weight of 267.91 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 . This code provides a specific description of the molecule’s structure.

Physical and Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3 . It has a boiling point of 249.9±35.0 °C at 760 mmHg . The compound has a molar refractivity of 44.5±0.3 cm3 . It has a polar surface area of 35 Å2 and a molar volume of 132.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Methoxypyrazines in Wine Flavor

Methoxypyrazines, including 3,5-dibromo-2-methoxypyrazine, contribute significantly to the flavor profile of wines, imparting herbaceous, green, and vegetal sensory attributes. Research has identified a specific methyltransferase, VvOMT3, which is crucial for the final step in methoxypyrazine synthesis in grape berries, particularly affecting the levels of 3-isobutyl-2-methoxypyrazine (IBMP) in varieties such as Cabernet Sauvignon. The presence and concentration of methoxypyrazines are influenced by genetic factors, vineyard practices, and environmental conditions, all of which impact wine quality and consumer perception (Dunlevy et al., 2013).

Analysis and Impact on Wine Aroma

Analytical techniques for identifying and quantifying methoxypyrazines, including this compound, in complex matrices such as wine have been developed to understand their impact on wine aroma. These methods, which include gas chromatography and mass spectrometry, have revealed the presence of methoxypyrazines as "moldy" or "ladybug taint" off-flavors, underscoring their dual role in contributing to both desired and undesired wine aromas. Such insights are pivotal for the wine industry to manage these compounds to achieve the desired flavor profiles (Slabizki et al., 2014).

Methoxypyrazine Biosynthesis and Environmental Influences

The biosynthesis of methoxypyrazines in grapes, including the environmental and viticultural factors affecting their levels, has been studied extensively. Light exposure, crop level, and viticultural practices have been shown to influence the concentration of methoxypyrazines in grape berries and, consequently, in wines. These studies highlight the complex interplay between grape biochemistry and environmental factors, offering insights into how to manipulate methoxypyrazine levels for optimal wine flavor (Dunlevy et al., 2013; Alberts et al., 2016).

Remediation Strategies for Methoxypyrazine-Dominated Wines

Research into strategies for reducing the impact of undesirable methoxypyrazines in wines has led to innovative approaches, such as the use of magnetic polymers and specific wine closure types to adsorb and remove these compounds from wine. These remedial treatments offer practical solutions for winemakers to manage the levels of methoxypyrazines, including this compound, to ensure wine quality meets consumer expectations (Liang et al., 2018; Pickering et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dibromo-2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODAPRNRDPTFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578684.png)

![N-[(4-Cyanophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B578702.png)